3-(Furfurylaminocarbonyl)phenylboronic acid
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Overview
Description
3-(Furfurylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C12H12BNO4. It is a boronic acid derivative, characterized by the presence of a furfurylaminocarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furfurylaminocarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Furfurylaminocarbonyl Intermediate: This step involves the reaction of furfurylamine with a suitable carbonyl compound, such as an acid chloride or anhydride, to form the furfurylaminocarbonyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Furfurylaminocarbonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The furfurylaminocarbonyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Furfurylamine derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-(Furfurylaminocarbonyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-(Furfurylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The furfurylaminocarbonyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the furfurylaminocarbonyl group, making it less specific in certain applications.
3-Fluorophenylboronic Acid: Contains a fluorine atom instead of the furfurylaminocarbonyl group, altering its reactivity and binding properties.
3-Formylphenylboronic Acid: Contains a formyl group instead of the furfurylaminocarbonyl group, affecting its chemical behavior and applications.
Uniqueness
3-(Furfurylaminocarbonyl)phenylboronic acid is unique due to the presence of the furfurylaminocarbonyl group, which imparts specific reactivity and binding characteristics. This makes it particularly useful in applications requiring high specificity and affinity, such as enzyme inhibition and receptor binding studies .
Properties
IUPAC Name |
[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRIHRGFMYXTLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393762 |
Source
|
Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-27-0 |
Source
|
Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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